molecular formula C23H21NO8S B2929562 Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951962-11-1

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2929562
CAS No.: 951962-11-1
M. Wt: 471.48
InChI Key: QTIHJMBJUYBZMA-UHFFFAOYSA-N
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Description

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS: 951963-40-9) is a chromeno-oxazine derivative with a molecular formula of C₂₃H₂₃NO₆S and a molecular weight of 441.5 g/mol . Its structure comprises a chromeno-oxazine core fused with a 1,1-dioxidotetrahydrothiophene moiety and a methyl benzoate substituent.

Properties

IUPAC Name

methyl 4-[[9-(1,1-dioxothiolan-3-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO8S/c1-29-23(26)14-2-4-16(5-3-14)32-20-11-30-22-17(21(20)25)6-7-19-18(22)10-24(13-31-19)15-8-9-33(27,28)12-15/h2-7,11,15H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIHJMBJUYBZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activities, focusing on antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Molecular Characteristics

The compound's molecular formula is C24H25NO7SC_{24}H_{25}NO_7S, with a molecular weight of approximately 471.52 g/mol. The structure includes a chromeno framework fused with an oxazine ring and a tetrahydrothiophene moiety. These unique features contribute to its biological activities.

PropertyValue
Molecular FormulaC24H25NO7S
Molecular Weight471.52 g/mol
CAS Number951931-10-5

Antioxidant Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antioxidant properties . The presence of the tetrahydrothiophene moiety is particularly linked to this activity:

  • Mechanism : The compound may scavenge free radicals effectively and reduce oxidative stress in cellular models.
  • Research Findings : Studies have shown that related compounds can significantly lower oxidative stress markers in vitro and in vivo models.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated through various studies:

  • Case Study : A study reported the synthesis of related compounds that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
    • Most Sensitive Bacteria : Staphylococcus aureus (ATCC 6538)
    • Most Resistant Bacteria : Listeria monocytogenes (NCTC 7973)
  • Activity Levels :
    • Minimal Inhibitory Concentration (MIC) : Ranged from 37.9 to 113.8 μM against sensitive strains.
    • Minimal Bactericidal Concentration (MBC) : Found between 57.8 and 118.3 μM for the most active compounds.

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

Potential Uses:

  • Antioxidant Therapy : May be utilized in formulations aimed at reducing oxidative stress-related diseases.
  • Antimicrobial Agents : Could serve as a basis for developing new antibiotics or antimicrobial agents due to its efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazine derivatives exhibit structural diversity, primarily through substitutions on the chromene ring, oxazinone core, and pendant groups. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate C₂₃H₂₃NO₆S 441.5 - 1,1-Dioxidotetrahydrothiophen-3-yl
- 4-Methoxybenzoate
High polarity due to sulfone group; potential for enhanced solubility
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one C₂₅H₂₀FNO₄ 417.43 - 4-Fluorobenzyl
- 4-Methoxyphenyl
Fluorine substituent increases lipophilicity; moderate boiling point (583.7°C)
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one C₂₂H₁₆ClNO₃S 409.9 - 4-Chlorophenyl
- Thiophen-2-ylmethyl
Chlorine and thiophene enhance halogen bonding and π-stacking potential
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₅N₃O₇ 527.53 - 4-Nitrophenyl
- Cyano and carboxyethyl groups
Nitro group introduces strong electron-withdrawing effects; moderate solubility

Functional Group Impact on Properties

  • Sulfone Group (SO₂): Present in the target compound, this group increases polarity and oxidative stability compared to non-sulfonated analogs like the fluorobenzyl or thiophene derivatives .
  • Halogen Substituents (F, Cl): Fluorine in the fluorobenzyl derivative enhances lipophilicity and metabolic resistance, while chlorine in the thiophene analog may improve binding affinity in receptor-mediated interactions .

Key Research Findings

  • Synthetic Challenges: Chromeno-oxazine derivatives often require multi-step syntheses involving cyclocondensation and oxidation. The sulfone group in the target compound likely necessitates additional oxidation steps compared to non-sulfonated analogs .
  • Spectroscopic Characterization: NMR and MS data confirm structural integrity, with distinct shifts for the sulfone (δ ~3.5–4.0 ppm in ¹H NMR) and methoxy groups (δ ~55 ppm in ¹³C NMR) .
  • Thermal Properties: Limited data exist for the target compound, but fluorinated and chlorinated analogs show higher boiling points, suggesting stronger intermolecular forces .

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